molecular formula C14H19BrFNO2 B14916332 (R)-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate

(R)-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate

Cat. No.: B14916332
M. Wt: 332.21 g/mol
InChI Key: XYHKLWPGHMFPCU-SECBINFHSA-N
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Description

tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial production methods often involve the use of flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its high yield and the ability to control reaction parameters precisely.

Chemical Reactions Analysis

tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target . The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate include:

The uniqueness of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C14H19BrFNO2

Molecular Weight

332.21 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromo-3-fluoro-2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H19BrFNO2/c1-8-10(6-7-11(15)12(8)16)9(2)17-13(18)19-14(3,4)5/h6-7,9H,1-5H3,(H,17,18)/t9-/m1/s1

InChI Key

XYHKLWPGHMFPCU-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1F)Br)[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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